Methyl 4-fluoro-1H-indole-7-carboxylate
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most important heterocyclic systems in medicinal chemistry. mdpi.com Its structural rigidity and the ability of its nitrogen and carbon atoms to form various chemical bonds make it a versatile framework for interacting with a wide range of biological targets. synblock.com Indole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comfluoromart.com This wide-ranging biological activity has led to the indole nucleus being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological receptors with high affinity.
Historical Context of Indole Derivatives in Drug Discovery
Historically, the importance of the indole ring system has been recognized for centuries through its presence in natural products. mdpi.com The indole alkaloid reserpine, isolated from the Rauwolfia plant, was one of the first major drugs developed with an indole core and was used as an antihypertensive and antipsychotic agent. nih.gov The biological significance of this scaffold is further cemented by its presence in essential endogenous molecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, sleep, and appetite. nih.govbiosynth.com These natural precedents have inspired medicinal chemists to synthesize and explore a vast library of indole derivatives, leading to the development of numerous successful drugs.
Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Anti-inflammatory |
| Sumatriptan | Antimigraine |
| Ondansetron | Antiemetic |
Prevalence of Fluorinated Compounds in Pharmaceutical Development
The incorporation of fluorine into drug candidates has become a widespread and powerful strategy in modern pharmaceutical development. Approximately 20% of all commercial pharmaceuticals are fluorinated compounds. rsc.orgacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and biological characteristics. acs.org
Strategically placing fluorine in a molecule can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, thus prolonging its therapeutic effect. acs.org
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.
Improved Bioavailability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and be absorbed by the body. rsc.org
Altered pKa: The introduction of fluorine can modify the acidity or basicity of nearby functional groups, which can be crucial for a drug's solubility and interaction with receptors.
Scope and Objectives of Research on Methyl 4-fluoro-1H-indole-7-carboxylate
While specific, peer-reviewed research focusing exclusively on the biological activities of this compound is not widely published, its value is understood through its role as a chemical intermediate. Chemical supplier catalogs confirm its availability for research purposes, identifying it by its CAS number, 313337-35-8. synblock.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 313337-35-8 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
The primary objective of synthesizing or acquiring this compound is to use it as a starting material for creating more elaborate molecules. The research scope for compounds derived from this intermediate is guided by the established therapeutic potential of analogous structures. For instance, related fluorinated indole carboxylates have been utilized as key intermediates in the synthesis of novel inhibitors for targets such as HIV non-nucleoside reverse transcriptase. fluoromart.com
Therefore, the research objectives involving this compound likely include:
Synthesis of Novel Drug Candidates: Utilizing the indole-7-carboxylate position for amide coupling or other modifications to build libraries of new compounds for screening against various diseases, including cancer, infectious diseases, and neurological disorders. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this intermediate to understand how changes to the indole core affect biological activity, helping to design more potent and selective drugs.
Development of Molecular Probes: The inherent fluorescence of some indole derivatives suggests that this scaffold could be used to develop probes for studying biological systems. fluoromart.com
In essence, this compound serves as a specialized tool for medicinal chemists, providing a precisely functionalized core upon which to build and test new therapeutic hypotheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQXLRSGYSDTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625894 | |
| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313337-35-8 | |
| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Chemistry
Direct Synthesis Approaches for Methyl 4-fluoro-1H-indole-7-carboxylate
Directly synthesizing a molecule with the specific substitution pattern of this compound involves precise control over regioselectivity. While a specific, one-pot synthesis for this exact molecule is not prominently detailed, several advanced strategies for the synthesis of fluorinated and functionalized indoles can be adapted. These include innovative metal-free reactions and various transition-metal-catalyzed methods that provide powerful tools for constructing the indole (B1671886) core with desired functionalities.
A significant advancement in the synthesis of fluorinated indoles is the development of metal-free direct decarboxylative fluoroacylation. This methodology allows for the straightforward preparation of fluorinated indol-3-yl ketones from readily available indole carboxylic acids and fluorinated acids. organic-chemistry.orgacs.orgacs.orgnih.gov The reaction proceeds under simple conditions, often on a gram scale, without the need for metal catalysts or additives, which is highly desirable in the pharmaceutical industry to avoid metal residues in final products. organic-chemistry.orgacs.orgnih.gov
The mechanism of the metal-free decarboxylative fluoroacylation is believed to involve a tandem sequence that may include a radical process. organic-chemistry.orgacs.org Control experiments have been conducted to probe the reaction pathway, and the results suggest the involvement of radical intermediates. organic-chemistry.orgnih.gov High-resolution mass spectroscopy has been used to trap intermediates, lending support to a radical mechanism. organic-chemistry.org While the exact details are still under investigation, one proposed pathway involves a simultaneous decarboxylation and a Friedel-Crafts-type acylation. organic-chemistry.org
This synthetic approach strongly aligns with the principles of green chemistry. organic-chemistry.orgacs.org By eliminating the need for metal catalysts and additives, the methodology prevents waste and avoids the use of hazardous substances. organic-chemistry.orgacs.org The reaction is highly efficient and atom-economical, with simple reaction conditions, often using a reagent like trifluoroacetic acid (TFA) as both a reactant and a solvent. organic-chemistry.org The energy efficiency is also notable, with reactions running at moderate temperatures (e.g., 90°C) for short durations. organic-chemistry.org Such multicomponent reactions (MCRs) are fundamentally greener as they are convergent, often occur under mild conditions, and reduce waste production. rsc.org
The metal-free decarboxylative fluoroacylation method demonstrates a broad substrate scope and high functional group tolerance. organic-chemistry.orgacs.orgacs.org It achieves moderate to high yields with exclusive selectivity for the C3 position of the indole ring. organic-chemistry.org The reaction is largely unaffected by substituents at the N1 position or on the benzenoid part of the indole. organic-chemistry.org Interestingly, the use of longer-chain perfluorocarboxylic acids has been shown to improve reaction efficiency. organic-chemistry.org
| Substituent on Indole Ring | Fluorinated Acid Reagent | Yield | Selectivity |
|---|---|---|---|
| N1-Methyl | Trifluoroacetic acid (TFA) | High | Exclusive C3 acylation |
| Various N1 substituents | Trifluoroacetic acid (TFA) | Moderate to High | Exclusive C3 acylation |
| Benzenoid ring substituents | Trifluoroacetic acid (TFA) | Minimal impact on yield | Exclusive C3 acylation |
| N1-Methyl | Longer-chain perfluorocarboxylic acids | Enhanced efficiency | Exclusive C3 acylation |
Transition-metal catalysis offers powerful and versatile methods for forming carbon-fluorine bonds. Palladium and silver catalysts are particularly prominent in the development of fluorination strategies applicable to heterocyclic compounds like indoles.
Palladium-catalyzed C-H functionalization is a key strategy for the regio- and stereo-controlled synthesis of fluorinated indoles. nih.govresearchgate.net For instance, a ligand-free, directing-group-free, and base-free method has been developed for the C-2 β-fluorovinylation of indoles. nih.gov This reaction utilizes Z-fluorovinyl iodonium (B1229267) salts (FVI) as coupling partners, which can be prepared from alkynes in a silver-catalyzed process. nih.govresearchgate.net This approach provides a broad scope of β-fluorovinyl heterocycles in good to excellent yields. nih.gov While many methods focus on C-H functionalization, palladium catalysis is also used for the fluorination of unactivated sp3 carbons in aliphatic amides, showcasing its versatility. acs.org
Silver catalysis is also crucial, both in conjunction with palladium and as a standalone system. Silver catalysts can mediate the formation of the FVI salts necessary for the aforementioned palladium-catalyzed reactions. nih.gov Furthermore, silver-catalyzed fluorination has been developed for complex small molecules, demonstrating a functional group tolerance that is competitive with other methods. nih.gov This silver-catalyzed approach can proceed under relatively mild conditions and is believed to operate through a mechanism distinct from traditional cross-coupling, potentially involving a high-valent silver fluoride (B91410) complex. nih.gov
| Reaction Type | Catalyst System | Substrate | Key Features |
|---|---|---|---|
| C-2 β-fluorovinylation | Pd(II) / Ag (for FVI salt synthesis) | Indoles, Pyrroles | Regio- and stereo-controlled, ligand- and base-free. nih.gov |
| Late-Stage Fluorination | Silver catalyst | Arylstannanes | High functional group tolerance, applicable to complex molecules. nih.gov |
| Allylic C-H Fluorination | Pd/Cr cocatalyst | Simple olefins | Uses nucleophilic fluoride source (Et₃N·3HF). acs.org |
Gold catalysis has become a powerful tool for constructing complex heterocyclic frameworks, including the indole skeleton. acs.org These reactions typically involve the activation of an alkyne moiety by a gold catalyst, which then triggers an intramolecular cyclization cascade. researchgate.netacs.org This methodology is particularly effective for the synthesis of highly functionalized indoles from appropriately designed precursors. researchgate.net
Various strategies have been reported, such as the intramolecular reaction of 3-alkynyl-bearing indoles to form functionalized 3-allenylindoles, or the cyclization of 2-alkynylarylazides to build the indole core. researchgate.netresearchgate.net Gold-catalyzed tandem cyclizations can also be employed to create fused polycyclic systems. researchgate.net The regioselectivity of these cyclizations can often be controlled by the choice of gold catalyst and the electronic nature of the substituents on the starting material. researchgate.net For example, a gold-catalyzed cyclization of alkynyl-indoles has been developed for the stereoselective construction of the quaternary carbon center found in fused indolines, which are precursors to certain alkaloids. acs.org This demonstrates the high level of control achievable with gold catalysis in complex indole synthesis. acs.orgacs.org
Alternative Fluorination Strategies for Indole Scaffolds
The introduction of fluorine into the indole nucleus is a critical step in the synthesis of compounds like this compound. Beyond traditional methods, a variety of alternative fluorination strategies have been developed to enhance efficiency, selectivity, and substrate scope. These modern techniques often employ novel fluorinating agents and catalytic systems to achieve C-H fluorination directly on the pre-formed indole ring or incorporate fluorine at an earlier stage of the synthesis.
Recent advancements include the use of electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). These reagents, often in concert with transition metal catalysts (e.g., palladium, rhodium, copper), can facilitate the regioselective fluorination of indole derivatives. The directing-group-assisted C-H fluorination has also emerged as a powerful tool, where a functional group on the indole nitrogen or elsewhere on the molecule guides the fluorinating agent to a specific position.
Furthermore, radical fluorination methodologies have gained prominence. These methods often involve the generation of fluorine radicals or fluorinated radical species that can react with the indole core. Photoredox catalysis, for instance, has enabled the use of visible light to initiate fluorination reactions under mild conditions.
Another innovative approach involves the construction of the fluorinated indole ring from fluorinated precursors. This can include the cyclization of appropriately substituted anilines or other aromatic compounds that already bear the fluorine atom at the desired position. Such strategies can offer advantages in terms of regiochemical control. bohrium.combohrium.comrsc.org
Derivatization and Functionalization Strategies
Once synthesized, this compound can be further modified to explore its chemical space and generate a library of related compounds. Key to this is the strategic functionalization of the indole nitrogen and the aromatic core.
The presence of the N-H bond in the indole ring provides a reactive site for the introduction of various substituents. N-alkylation is a fundamental transformation that can significantly alter the biological and physicochemical properties of the parent molecule.
A notable N-alkylation reaction involves the treatment of this compound with the electrophilic agent 1-(bromomethyl)-4-(trifluoromethoxy)benzene. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated indole nitrogen attacks the benzylic carbon of the brominated reagent, displacing the bromide leaving group. This results in the formation of a new carbon-nitrogen bond, tethering the 4-(trifluoromethoxy)benzyl group to the indole nitrogen.
The success of the N-alkylation reaction is highly dependent on the reaction conditions. The choice of base is critical for the deprotonation of the indole N-H. A strong, non-nucleophilic base is preferred to avoid competing reactions. Sodium tert-pentoxide is an effective base for this purpose, as its bulky nature minimizes the likelihood of it acting as a nucleophile.
The solvent also plays a crucial role. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often employed. DMF is capable of solvating the cation of the base (Na+) and the resulting indolide anion, thereby promoting the desired nucleophilic attack. The use of polar aprotic solvents generally favors N-alkylation over C-alkylation, which can sometimes be a competing pathway in indole chemistry.
The N-alkylation of this compound with 1-(bromomethyl)-4-(trifluoromethoxy)benzene, followed by hydrolysis of the methyl ester, leads to the formation of 4-Fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylic acid. This derivative is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity.
The indole nucleus is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). The position of substitution is influenced by the electronic and steric effects of the existing substituents. In the case of this compound, the directing effects of the fluorine atom at the 4-position and the methyl carboxylate group at the 7-position must be considered.
The indole ring system itself preferentially undergoes electrophilic attack at the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.
The fluorine atom at the C4-position is an ortho-, para-directing deactivator. Through its inductive effect, it withdraws electron density, making the ring less reactive towards electrophiles. However, through its resonance effect, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions relative to itself (C3 and C5).
Conversely, the methyl carboxylate group at the C7-position is a meta-directing deactivator. It withdraws electron density from the benzene ring through both inductive and resonance effects, thus deactivating the ring and directing incoming electrophiles to the meta position (C5 and C9, with C9 not being part of the indole ring).
Given these competing effects, predicting the precise outcome of an electrophilic aromatic substitution on this scaffold is complex. The inherent reactivity of the C3 position of the indole is a strong driving force. The fluorine atom's directing effect towards C3 would reinforce this preference. However, the deactivating nature of both substituents will generally make the molecule less reactive than unsubstituted indole. The regioselectivity of a specific electrophilic substitution reaction would likely depend on the nature of the electrophile and the reaction conditions, with substitution at the C3 position being the most probable outcome.
| Position | Directing Effect of 4-Fluoro Group | Directing Effect of 7-Carboxylate Group | Overall Likelihood of Substitution |
| C2 | Weakly disfavored | - | Low |
| C3 | Ortho (activating) | - | High (inherently favored) |
| C5 | Para (activating) | Meta (deactivating) | Moderate |
| C6 | Meta (deactivating) | Ortho (deactivating) | Low |
Lithiation and Subsequent Carboxylation of Indole Systems
A key strategy for introducing a carboxylate group at the C-7 position of an indole ring involves directed ortho-metalation, specifically lithiation, followed by quenching with an electrophile like carbon dioxide. This method is particularly effective for achieving regioselectivity that can be difficult to obtain through other means.
The process typically begins with the N-protection of the 4-fluoroindole (B1304775) precursor. A suitable protecting group, such as a triisopropylsilyl (TIPS) group, is installed on the indole nitrogen. This step is crucial as it directs the lithiation to the C-7 position and prevents reaction at the acidic N-H proton. The protected indole is then treated with a strong organolithium base, such as tert-butyllithium, at low temperatures. The base selectively abstracts a proton from the C-7 position, which is acidified by the adjacent nitrogen and the directing effect of the N-silyl group.
The resulting 7-lithioindole intermediate is a powerful nucleophile. It is then quenched by bubbling carbon dioxide gas through the reaction mixture or by adding solid carbon dioxide (dry ice). This carboxylation step forms a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the 4-fluoro-1H-indole-7-carboxylic acid. Finally, esterification of the carboxylic acid with methanol (B129727), often under acidic conditions (e.g., using sulfuric acid or thionyl chloride), produces the target compound, this compound.
Table 1: Representative Reaction Steps for Lithiation-Carboxylation
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1. Protection | 4-fluoro-1H-indole, NaH, TIPSCl, THF | 4-fluoro-1-(triisopropylsilyl)-1H-indole | Directs lithiation to C-7 |
| 2. Lithiation | tert-Butyllithium, THF, -78 °C | 4-fluoro-7-lithio-1-(triisopropylsilyl)-1H-indole | Creates a nucleophilic C-7 |
| 3. Carboxylation | CO₂ (gas or solid), -78 °C to RT | Lithium 4-fluoro-1-(triisopropylsilyl)-1H-indole-7-carboxylate | Introduces the carboxyl group |
| 4. Deprotection/Acidification | Aqueous HCl | 4-fluoro-1H-indole-7-carboxylic acid | Removes protecting group |
| 5. Esterification | Methanol (MeOH), H₂SO₄ (cat.), Reflux | This compound | Forms the final methyl ester |
Transformations of the Carboxylate Moiety
The methyl ester functional group in this compound serves as a versatile handle for further chemical modifications. These transformations allow for the synthesis of a diverse range of derivatives with potentially different properties.
One of the most fundamental transformations is the hydrolysis of the methyl ester back to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent like methanol or tetrahydrofuran (B95107) (THF). Acidification of the resulting carboxylate salt then yields 4-fluoro-1H-indole-7-carboxylic acid.
This carboxylic acid intermediate is a valuable precursor for creating amides. Using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), the carboxylic acid can be coupled with a wide variety of primary or secondary amines to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for building complex molecules. acs.org
Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol (hydroxymethyl group). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
Advanced Synthetic Techniques and Green Chemistry Applications
Modern synthetic chemistry emphasizes the use of advanced technologies and green principles to improve efficiency, reduce waste, and enhance safety. The synthesis of indole derivatives has benefited significantly from these innovations.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional oil baths, leading to dramatic reductions in reaction times, often from hours to minutes. mdpi.com This technique has been successfully applied to various indole syntheses, including Fischer, Bartoli, and palladium-catalyzed cyclizations. nih.govmdpi.com For the synthesis of indole carboxylates, microwave heating can significantly improve the efficiency of steps like palladium-catalyzed intramolecular coupling reactions, providing higher yields and cleaner product formation. mdpi.com The main advantages include a notable reduction in reaction time and the ability to obtain high yields of the desired indole products. mdpi.comacs.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Reference |
| Reaction Time | Several hours (e.g., 12 h) | Minutes to a few hours (e.g., 3 h) | mdpi.com |
| Yield | Good to excellent (e.g., 89%) | Often higher (e.g., 94%) | mdpi.com |
| Side Products | Can lead to side-product formation | Often results in cleaner reactions | mdpi.com |
| Energy Efficiency | Lower | Higher due to direct heating | tandfonline.com |
Aqueous Phase Reactions and Micelle Shielding Effects
Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. researchgate.net However, many organic reagents are not soluble in water. Micellar catalysis overcomes this challenge by using surfactants to form nanomicelles in water. mdpi.com These micelles have a hydrophobic interior and a hydrophilic exterior, creating a "nanoreactor" environment that can solubilize organic substrates and catalysts, allowing the reaction to proceed in an aqueous medium. acs.org
Surfactants like TPGS-750-M can be used to facilitate reactions such as the synthesis of 2-substituted indoles from 2-alkynylanilines in water with a palladium catalyst. mdpi.com The micellar environment can protect water-sensitive intermediates from hydrolysis and influence reaction rates. acs.org This approach holds potential for the final steps in the synthesis of this compound, particularly in palladium-catalyzed cross-coupling reactions that might be used to construct the indole ring.
Flow Chemistry Applications in Indole Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.comnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility, safety, and scalability. acs.org The high surface-area-to-volume ratio in microreactors enables efficient heat transfer, making it possible to safely perform highly exothermic reactions or to use superheated solvents to accelerate reaction rates. acs.org
Various classical indole syntheses, including the Fischer, Hemetsberger-Knittel, and Reissert methods, have been successfully adapted to continuous flow systems. mdpi.com For instance, the Fischer indole synthesis can be performed with residence times of only a few minutes at high temperatures and pressures, achieving high yields and impressive productivity (e.g., 25 g·h⁻¹). mdpi.com This technology is particularly attractive for the large-scale production of indole intermediates required for pharmaceutical development. ucsb.eduuc.pt
Medicinal Chemistry and Pharmacological Relevance
Methyl 4-fluoro-1H-indole-7-carboxylate as a Core Structure in Drug Discovery
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of a fluorine atom, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are often strategically employed to enhance the therapeutic potential of drug candidates.
Modulation of EP2 and EP4 Receptors
Prostaglandin E2 (PGE2) receptors, particularly the EP2 and EP4 subtypes, are implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. nih.gov Consequently, molecules that can modulate the activity of these receptors are of considerable therapeutic interest.
Compounds that act as antagonists to the EP2 and EP4 receptors can block the signaling pathways activated by PGE2. This antagonistic activity has potential therapeutic applications in conditions where PGE2 signaling is dysregulated, such as in certain inflammatory diseases and cancers. nih.gov The development of selective EP4 receptor antagonists, for instance, is a strategy being explored for the treatment of rheumatoid arthritis by modifying inflammatory processes and alleviating pain. nih.gov
Human Embryonic Kidney 293 (HEK293) cells are a common tool in drug discovery for studying the activity of G protein-coupled receptors (GPCRs) like the EP receptors. These cells can be engineered to express a specific receptor of interest. Calcium flux assays are then used to measure the intracellular calcium concentration following the application of a compound. An increase or decrease in calcium levels can indicate whether the compound is acting as an agonist or antagonist at the receptor, providing a method to screen for and characterize the activity of molecules like potential indole-based receptor modulators.
Role in Cancer Treatment Research
The indole nucleus is a key component of many compounds investigated for their anticancer properties. mdpi.com Fluorination can further enhance the anticancer potential of these molecules.
Indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune evasion by tumors. nih.govnih.gov These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, create an immunosuppressive microenvironment that allows cancer cells to escape immune surveillance. nih.gov Therefore, inhibitors of IDO and TDO are actively being pursued as cancer immunotherapeutic agents. frontiersin.orgbohrium.com
Table 1: Key Enzymes in Tryptophan Catabolism and Cancer Immunity
| Enzyme | Function | Role in Cancer | Therapeutic Strategy |
| IDO1 | Catalyzes the initial step of tryptophan degradation. | Suppresses T-cell activity, enabling tumor immune evasion. nih.gov | Inhibition to restore anti-tumor immunity. nih.gov |
| TDO | Also catalyzes tryptophan degradation, primarily in the liver. | Contributes to the immunosuppressive tumor microenvironment. nih.gov | Inhibition as a strategy for cancer immunotherapy. nih.gov |
The immunosuppressive environment created by IDO and TDO activity has a direct impact on T-cell populations. It leads to the suppression of cytotoxic T effector (Teff) cells, which are responsible for killing cancer cells, and promotes the differentiation and activity of immunosuppressive regulatory T (Treg) cells. By inhibiting IDO and TDO, it is hypothesized that the balance can be shifted back towards an effective anti-tumor immune response, characterized by increased Teff cell activity and reduced Treg cell-mediated suppression.
Evaluation as Single Agents and in Combination Therapies
While specific studies detailing the evaluation of this compound as a standalone agent or in combination therapies are not extensively documented in publicly available research, the broader class of fluorinated indole derivatives has been the subject of significant investigation. Indole derivatives, in general, are recognized for a wide spectrum of pharmacological activities. researchgate.net The introduction of fluorine into the indole scaffold is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. tandfonline.com
Compounds with similar structural motifs, such as indole-2-carboxamides and indole-2-carboxylic acids, have been evaluated for various therapeutic targets, including HIV-1 integrase inhibition and as allosteric modulators for the cannabinoid receptor 1 (CB1). acs.orgmdpi.com For instance, certain indole-2-carboxylic acid derivatives have shown potent inhibitory effects against HIV-1 integrase. mdpi.comrsc.org The evaluation of these related compounds often begins with in vitro assays to determine potency (e.g., IC50 values) against a specific target, followed by cell-based assays to assess efficacy in a more complex biological environment. Promising candidates may then advance to in vivo studies in animal models, both as single agents and potentially in combination with other drugs to explore synergistic effects or overcome resistance.
Potential Applications in Neurological and Psychological Disorders
The indole nucleus is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). Consequently, many indole derivatives are designed to interact with serotonin receptors and have potential applications in treating neurological and psychological disorders. nih.govmdpi.com Fluorinated indoles, in particular, have been developed as selective ligands for various 5-HT receptor subtypes. nih.gov For example, fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles have been designed as selective 5-HT7 receptor agonists, showing potential as neuropathic painkillers. nih.gov
The strategic incorporation of fluorine into molecules targeted for the Central Nervous System (CNS) can offer several advantages. researchgate.net These include:
Enhanced Blood-Brain Barrier (BBB) Penetration: Fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the BBB to reach its target in the brain. researchgate.netnih.gov
Modulation of Basicity (pKa): Fluorination can significantly reduce the pKa of nearby basic groups, which can improve oral absorption and bioavailability. acs.orgnih.gov
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s, which can prolong the drug's action. researchgate.net
Given these properties, fluorinated indole structures, including scaffolds like this compound, are considered promising candidates for developing novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases. mdpi.comnih.gov For instance, various fluorine-containing indole-2-ones have demonstrated analgesic and anticonvulsant activities in animal models. nih.gov
Structure-Activity Relationship (SAR) Studies of Fluorinated Indoles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. youtube.com For fluorinated indoles, SAR studies focus on the effects of the fluorine substituent and other functional groups.
Influence of Fluorine Position on Biological Activity
The position of the fluorine atom on the indole ring is critical and can drastically alter a compound's pharmacological profile. Fluorine is the most electronegative element, and its placement affects the electron distribution of the entire aromatic system, which in turn influences binding affinity, selectivity, and metabolic stability. tandfonline.com
Electronic Effects: An electron-withdrawing fluorine atom can modulate the acidity of the indole N-H proton and the electron density of the benzene (B151609) and pyrrole (B145914) rings. For this compound, the fluorine at the C-4 position exerts a strong inductive-withdrawing effect, influencing the molecule's interaction with receptor surfaces.
Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds or halogen bonds. nih.gov
Comparative Activity: Studies on related heterocyclic systems, like quinolones, have shown that a fluorine atom at a specific position (e.g., C-6) can significantly improve binding to the target enzyme, DNA gyrase, by several folds compared to the non-fluorinated parent compound. tandfonline.com For indoles, the presence of halogen derivatives (including fluorine) at the C-5 or C-7 positions has been shown to affect cytotoxicity in cancer cell lines. mdpi.com Research on indole-based HIV-1 fusion inhibitors also demonstrated that the linkage position between indole rings significantly impacts antiviral activity. nih.gov
| Property Modified | Effect of Fluorination | Reference |
|---|---|---|
| Biological Potency | Often increases binding affinity to target receptors/enzymes. | tandfonline.com |
| Metabolic Stability | Blocks sites of metabolic oxidation, increasing compound half-life. | researchgate.net |
| Lipophilicity | Increases, which can enhance membrane permeability and BBB penetration. | nih.gov |
| Acidity/Basicity (pKa) | Lowers pKa of nearby functional groups, potentially improving oral absorption. | acs.orgnih.gov |
Role of the Carboxylate Group in Receptor Binding
The methyl carboxylate group at the C-7 position is a key functional feature. In general, carboxylate and carboxamide moieties on indole rings play a crucial role in anchoring the molecule to its biological target. nih.gov
Hydrogen Bonding: The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors (like arginine, lysine, or serine residues) in a receptor's binding pocket.
Chelation of Metal Ions: In metalloenzymes, such as HIV-1 integrase, the carboxyl group, along with the indole core, can chelate essential divalent metal cations (e.g., Mg2+) in the active site, which is a primary mechanism of inhibition. mdpi.comrsc.org
Positional Importance: The specific location of the carboxylate is vital. Shifting a carboxamide group from the C-2 to the C-3 position on the indole ring has been shown to reduce the inhibitory activity of certain compounds. nih.gov Studies on indole-2-carboxylate (B1230498) derivatives as antagonists of the NMDA receptor found that a polar, hydrogen-bond-accepting group at C-3 was critical for high affinity. nih.gov
Modifications for Enhanced Bioactivity and Bioavailability
Medicinal chemists employ various strategies to modify lead compounds like fluorinated indoles to improve their drug-like properties.
Fluorination Strategy: As discussed, the introduction of fluorine is itself a primary modification to improve bioavailability by enhancing metabolic stability and improving membrane permeation. tandfonline.comacs.orgnih.gov
Alkyl Group Modification: In some indole series, modifying alkyl substituents can impact potency and metabolic properties. For example, early studies on certain 1H-indole-2-carboxamides showed that hydroxylation of methyl or cyclopropyl (B3062369) groups was a primary metabolic route, guiding further modifications at these positions. acs.org
Ester to Acid Conversion: The methyl ester of the title compound could be hydrolyzed to the corresponding carboxylic acid. In many drug classes, the carboxylic acid is the active form (the "pharmacophore"), while the ester serves as a prodrug to improve cell penetration.
Bioisosteric Replacement: The carboxylate group could be replaced with a bioisostere, such as a tetrazole, to maintain or improve binding while altering physicochemical properties like acidity and metabolic stability.
Prodrug Strategies and Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its clinical success. High metabolic stability can ensure adequate exposure to the target, while prodrug strategies can be used to overcome issues like poor solubility or limited membrane permeability. researchgate.net
Isotopic Labeling for Metabolic Studies (e.g., ³H, ¹⁴C, ¹⁸F, Deuterium)
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate like this compound, researchers employ isotopically labeled versions of the molecule. This process involves replacing one or more atoms in the compound with their isotopes, which allows the molecule to be traced and quantified within a biological system without altering its fundamental chemical properties.
Fluorine-18 (¹⁸F): The presence of a stable fluorine atom in the molecule provides an opportunity for labeling with the positron-emitting isotope ¹⁸F. This is particularly valuable for non-invasive in vivo imaging using Positron Emission Tomography (PET). nih.gov An ¹⁸F-labeled version of the compound would allow for real-time visualization of its distribution and target engagement in living subjects, including humans. researchgate.net The half-life of ¹⁸F (approximately 110 minutes) is considered ideal for many PET imaging studies. nih.gov
Deuterium (B1214612) (²H): Deuterium labeling is primarily used to investigate metabolic pathways through the kinetic isotope effect (KIE). researchgate.net Replacing a hydrogen atom with a deuterium atom at a site susceptible to metabolic oxidation can significantly slow down the rate of that metabolic reaction because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. mdpi.com This technique helps identify "metabolic soft spots" on the molecule and can be used to create drugs with improved metabolic stability. acs.orgnih.gov Deuterated compounds also serve as essential internal standards for quantitative analysis in mass spectrometry. researchgate.net
The table below summarizes the primary applications of different isotopic labels in the study of a compound such as this compound.
| Isotope | Label Type | Primary Application | Key Information Gained |
| ³H (Tritium) | Radioisotope (β-emitter) | Quantitative ADME Studies | Drug concentration in tissues, excretion pathways, mass balance. |
| ¹⁴C (Carbon-14) | Radioisotope (β-emitter) | Quantitative ADME & Metabolite Profiling | Overall drug disposition, identification of metabolites. |
| ¹⁸F (Fluorine-18) | Radioisotope (Positron emitter) | In Vivo Imaging (PET) | Real-time drug distribution, target occupancy, pharmacokinetics in specific organs. nih.govresearchgate.net |
| Deuterium (²H) | Stable Isotope | Mechanistic Metabolism Studies (KIE), PK Modulation | Identification of metabolic liabilities, potential for improving metabolic stability. researchgate.netmdpi.com |
Impact on Half-Life and Active Dose
The introduction of a fluorine atom into a molecule like this compound can have a profound impact on its pharmacokinetic profile, particularly its biological half-life and the required active dose. researchgate.net
Half-Life: The half-life of a drug is the time it takes for its concentration in the plasma to be reduced by half. This parameter is heavily influenced by the rate of metabolism and clearance. The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol) and resistant to cleavage by metabolic enzymes, such as the Cytochrome P450 (CYP) family. acs.org By placing a fluorine atom at a position that would otherwise be susceptible to oxidative metabolism (a process known as metabolic blocking), the metabolic stability of the compound can be significantly enhanced. tandfonline.comnih.gov This reduction in metabolic clearance typically leads to a longer biological half-life, which can allow for less frequent dosing and improved patient compliance. researchgate.net For instance, blocking a key site of metabolism on a phenyl ring by introducing a fluorine atom has been shown to slow a compound's clearance rate dramatically. researchgate.net
Active Dose: The active dose of a drug can be influenced by several factors that are modified by fluorination.
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with the target protein or receptor. Fluorine can participate in hydrogen bonds, electrostatic interactions, and dipole-dipole interactions, potentially increasing the binding affinity of the drug for its target. researchgate.netnih.gov An increase in binding affinity often translates to higher potency, meaning a lower concentration—and thus a lower dose—is required to achieve the desired therapeutic effect. researchgate.net
Improved Membrane Permeation: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action. tandfonline.com This improved bioavailability can also contribute to a lower required active dose.
The following table provides a hypothetical comparison of key pharmacokinetic parameters for a non-fluorinated indole parent compound versus its fluorinated analog, based on established principles of medicinal chemistry.
| Parameter | Hypothetical Indole-7-carboxylate | Hypothetical 4-Fluoro-indole-7-carboxylate | Rationale for Change |
| Metabolic Stability (e.g., in Liver Microsomes) | Lower | Higher | The C-F bond at position 4 blocks potential aromatic hydroxylation by CYP enzymes, reducing the rate of metabolism. nih.govacs.org |
| Biological Half-Life (t½) | Shorter | Longer | Reduced metabolic clearance leads to a slower elimination of the drug from the body. researchgate.netresearchgate.net |
| Target Binding Affinity (Kᵢ) | Higher (Weaker) | Lower (Stronger) | Fluorine's electronegativity may introduce favorable interactions with the target protein, increasing binding potency. nih.gov |
| Potency (EC₅₀/IC₅₀) | Higher | Lower | Increased binding affinity and potentially better cell penetration can lead to a lower concentration required for a biological effect. tandfonline.com |
Spectroscopic and Computational Characterization
Advanced Spectroscopic Techniques for Structure Elucidaion
Advanced spectroscopic methods are essential for the unambiguous determination of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would include those for the indole (B1671886) N-H proton, the aromatic protons on the indole ring, and the methyl ester protons. The fluorine atom at the C4 position would influence the chemical shifts and coupling patterns of adjacent protons.
¹³C NMR: This would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the indole ring, and the methyl carbon. The electronegative fluorine atom would cause a characteristic downfield shift for the carbon atom it is attached to (C4).
¹⁹F NMR: This is a highly sensitive technique specific to fluorine. A single signal would be expected for the fluorine atom at the C4 position. Its chemical shift would be indicative of its electronic environment within the indole ring system.
Interactive Data Table: Predicted NMR Data (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) Range | Key Couplings |
| ¹H | 10.0 - 11.0 (N-H), 6.5 - 8.0 (Aromatic), 3.8 - 4.0 (O-CH₃) | J(H,H), J(H,F) |
| ¹³C | 160 - 170 (C=O), 100 - 160 (Aromatic), 50 - 55 (O-CH₃) | J(C,F) |
| ¹⁹F | -110 to -140 | J(F,H), J(F,C) |
Note: The data in this table is illustrative and based on general knowledge of similar structures. Actual experimental data is required for accurate assignments.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₈FNO₂. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of fragments such as the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of Methyl 4-fluoro-1H-indole-7-carboxylate be grown, X-ray crystallography could provide a definitive three-dimensional model of its solid-state structure. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Computational Chemistry and Molecular Modeling
In the absence of experimental data, computational methods serve as powerful tools to predict the properties and behavior of molecules.
Density Functional Theory (DFT) Calculations
DFT calculations could be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. Optimized molecular geometry, charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) could be calculated. Furthermore, theoretical NMR and infrared (IR) spectra can be simulated to aid in the interpretation of experimental data.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. If a biological target for this compound were identified, docking simulations could predict its preferred binding mode within the receptor's active site. Subsequent molecular dynamics (MD) simulations could then be used to study the stability of the ligand-receptor complex and characterize the key intermolecular interactions over time.
Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the electronic properties of the indole nucleus, which are significantly influenced by the fluorine and methyl carboxylate substituents. Computational chemistry provides powerful tools to predict the behavior of this molecule in chemical reactions. By analyzing its molecular orbitals and electrostatic potential, we can identify the most probable sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.20 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.35 |
The distribution of the HOMO and LUMO across the molecule provides insights into the regioselectivity of reactions. In indole systems, the HOMO is typically localized on the pyrrole (B145914) ring, particularly at the C3 position, making it the most nucleophilic site. The LUMO, conversely, is distributed more over the benzene (B151609) ring and the electron-withdrawing substituents.
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.
In the case of this compound, the MEP map is expected to show a significant region of negative potential (red) around the C3 position of the indole ring, confirming it as the primary site for electrophilic attack. The oxygen atoms of the carboxylate group and the fluorine atom will also exhibit negative potential. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atom attached to the nitrogen (N-H) and the methyl group of the ester, indicating their susceptibility to nucleophilic attack or deprotonation.
Predicted Sites of Reactivity
Based on the FMO analysis and the expected MEP map, the following predictions can be made regarding the reactivity and selectivity of this compound:
Nucleophilic Attack: The primary sites for nucleophilic attack are the carbonyl carbon of the methyl carboxylate group and potentially the hydrogen atom on the indole nitrogen (in the presence of a strong base). The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it a good electrophilic center.
| Reaction Type | Predicted Site | Justification |
|---|---|---|
| Electrophilic Substitution | C3-position | High electron density (HOMO localization, negative MEP) |
| Nucleophilic Acyl Substitution | Carbonyl Carbon (of COOCH₃) | Electron-deficient carbon (positive MEP) |
| Deprotonation | N-H | Acidic proton (positive MEP) |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of functionalized indoles is a mature field, yet the drive for more efficient, cost-effective, and environmentally benign methodologies remains a key research focus. Future efforts are aimed at overcoming the limitations of traditional methods, which often require harsh conditions or expensive metal catalysts. researchgate.netrsc.org
Recent advancements point towards several promising directions:
Metal-Free Synthesis: A significant push is being made to develop synthetic pathways that avoid transition metals, thus preventing metal residue in final products—a crucial factor in the pharmaceutical industry. acs.org One such novel, scalable, and metal-free method enables the creation of fluorinated indoles from simple anilines using an organic oxidant. nih.gov
Decarboxylative Fluoroacylation: A recently developed tandem reaction utilizes commercially inexpensive fluorinated acids to couple with readily available indole (B1671886) carboxylic acids. acs.org This method is performed without any metal catalyst or additive, aligning with the principles of green chemistry. acs.org
Sustainable Multicomponent Reactions: Innovative two-step reactions using inexpensive and widely available starting materials like anilines and glyoxal (B1671930) dimethyl acetal, conducted in benign solvents like ethanol (B145695) without a metal catalyst, represent a sustainable approach to creating the indole core. rsc.org
Researchers are continuously exploring strategies like catalytic C-H activation and biocatalysis to improve the sustainability of indole synthesis. numberanalytics.com
Exploration of Broader Biological Activities and Therapeutic Targets
The indole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a vast array of biological activities including anticancer, antiviral, and anti-inflammatory properties. rsc.orgrjpn.orgchula.ac.th The incorporation of a fluorine atom, as seen in Methyl 4-fluoro-1H-indole-7-carboxylate, can significantly modulate these activities. Future research is focused on exploring the full therapeutic potential of this and related compounds.
Key Therapeutic Areas of Interest:
Oncology: Indole derivatives are known to combat cancer through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA topoisomerases, and modulation of key signaling pathways like PI3/Akt/mTOR. mdpi.comnih.gov They can induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells. mdpi.comnih.gov For instance, certain chalcone-indole derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase. nih.gov
Antiviral Agents: The indole scaffold is a key component in drugs targeting viral diseases. For example, derivatives of 5-fluoro-1H-indole have shown activity against a variety of DNA and RNA viruses. rjpn.org A closely related compound, Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, serves as a crucial intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. acs.orgfluoromart.com
Antimicrobial and Antifungal Activity: Researchers have synthesized indole derivatives that show significant antimicrobial and antifungal properties. chula.ac.th The addition of other heterocyclic rings, such as thiophene (B33073) and imidazole, to the indole structure has been shown to enhance these activities. chula.ac.th
The following table summarizes the diverse biological activities associated with the broader class of indole derivatives.
| Biological Activity | Therapeutic Target/Mechanism | Reference |
| Anticancer | Tubulin polymerization inhibition, DNA topoisomerase disruption, Kinase inhibition, Apoptosis induction | mdpi.com, nih.gov |
| Antiviral (e.g., HIV) | Non-nucleoside reverse transcriptase inhibition | acs.org, fluoromart.com |
| Anti-inflammatory | COX-1 and COX-2 inhibition | rjpn.org |
| Antimicrobial | Multiple mechanisms | chula.ac.th |
| Antifungal | Fungal cell wall/membrane disruption | chula.ac.th |
Investigation of Complex Mechanistic Pathways in Fluoroacylation
Fluoroacylation is a key chemical reaction for synthesizing fluorinated indole ketones, which are valuable precursors in drug development. acs.org Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their applicability.
One prominent area of investigation involves the one-pot tandem perfluoroalkylation-defluorination of indoles. chemistryviews.org A proposed mechanism for this reaction involves several steps:
Transformation of a perfluoroalkyl iodide into a perfluoroalkanesulfinate intermediate.
Coupling of this intermediate with the indole.
Subsequent defluorination of the resulting perfluoroalkylated intermediate under acidic conditions, proceeding through a carbocation species to yield the final fluoroacetylated product. chemistryviews.org
Another area of focus is the direct decarboxylative fluoroacylation of indole carboxylic acids. acs.org This reaction is believed to proceed through a radical process, offering a straightforward and efficient method for preparing diversified fluorinated indol-3-yl ketones. acs.org The selective activation and functionalization of strong C-F bonds remain a significant challenge and an active area of research in synthetic chemistry. rsc.org
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel drug candidates relies heavily on the ability to synthesize and test vast numbers of compounds efficiently. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that have revolutionized this process. nih.gov
Combinatorial Chemistry involves the systematic and repetitive linking of various chemical "building blocks" to rapidly generate a large library of structurally diverse molecules. nih.govnih.gov This approach allows for the efficient exploration of chemical space to find compounds with desired properties. The synthesis of indole derivative libraries has been successfully demonstrated, providing a rich source of compounds for screening. nih.gov
High-Throughput Screening (HTS) is an automated process used in drug discovery to test large numbers of chemical compounds against specific biological targets. bmglabtech.comdrugtargetreview.com Using robotics, liquid handling devices, and sensitive detectors, HTS can quickly identify "hits" or "leads"—compounds that affect a target in a desired way. bmglabtech.com
The integration of these two fields creates a powerful workflow for drug discovery:
Library Design: Computational tools are used to design virtual libraries of indole derivatives with high potential for biological activity. nih.gov
Synthesis: Combinatorial chemistry techniques are employed to synthesize the designed library of compounds. nih.gov
Screening: The synthesized library is then subjected to HTS to identify active compounds against specific enzymes, receptors, or cell lines. drugtargetreview.com
Optimization: The identified "hits" provide a starting point for further chemical modification and optimization to develop potent and selective drug candidates. researchgate.net
For example, indole-based probes have been evaluated for use in HTS to screen for drug binding to human serum albumin, a key factor in determining a drug's pharmacokinetic profile. nih.gov
Advanced Material Science Applications of Fluorinated Indole Carboxylates
The unique properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and distinct electronic characteristics—make organofluorine compounds highly valuable in materials science. numberanalytics.comnih.govwikipedia.org While the primary focus for indole derivatives has been in pharmaceuticals, emerging research is exploring their potential in advanced materials. researchgate.netnumberanalytics.com
Fluoropolymers: Fluorine plays a critical role in polymer chemistry, creating materials with exceptional resistance to heat, chemicals, and UV degradation. numberanalytics.com While polytetrafluoroethylene (PTFE) is the most famous example, the incorporation of functional units like indole carboxylates into polymer chains could lead to novel materials with tailored optical, electronic, or sensing properties. numberanalytics.comtaylorandfrancis.com
Organic Electronics: Indole-based molecules are being investigated for use in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). numberanalytics.com The electronic properties of the indole ring, modified by fluorine and carboxylate groups, can be fine-tuned for specific applications in semiconductor devices. numberanalytics.com
Specialty Coatings and Films: The hydrophobicity and stability of fluorinated compounds make them ideal for creating specialty coatings. taylorandfrancis.com Polymers or oligomers of this compound could potentially be used to create water-repellent surfaces or protective films with unique properties.
The strong carbon-fluorine bond provides remarkable stability, making fluorinated materials indispensable in many cutting-edge technologies, from aerospace to electronics. numberanalytics.com
Q & A
Q. What are the recommended synthetic routes for Methyl 4-fluoro-1H-indole-7-carboxylate?
Methodological Answer: Synthesis typically involves fluorination and esterification steps. For example:
- Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) on indole precursors. Substituent position (e.g., 4-F vs. 5-F) is controlled by directing groups (e.g., carboxylate esters) .
- Esterification : Carboxylic acid intermediates (e.g., 1H-indole-7-carboxylic acid) are treated with methanol under acidic conditions (H₂SO₄ or HCl catalysis) .
- Key Intermediates : lists analogs like 5-fluoro-1H-indole-2-carboxylic acid, suggesting similar strategies for regioselective synthesis.
Q. How is the crystal structure of this compound determined?
Methodological Answer: X-ray crystallography using SHELX software (SHELXL for refinement) is standard. Key steps:
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources for small molecules).
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. notes SHELX’s robustness for small-molecule refinement, even with twinned data .
- Validation : Check for R-factors (<5%) and CCDC deposition (e.g., related structures in ).
Q. What analytical methods ensure purity and identity?
Methodological Answer:
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Light Sensitivity : Amber vials avoid photodegradation (common for fluorinated aromatics) .
- Handling : Use inert atmosphere (N₂/Ar) during synthesis to minimize oxidation .
Advanced Research Questions
Q. How does the fluorine substituent position (4-F vs. 7-F) affect biological activity?
Methodological Answer:
- SAR Studies : Compare inhibitory activity against targets (e.g., kinases) using fluorinated analogs. shows fluorine’s role in enhancing binding affinity in furo-indole derivatives .
- Electron Effects : 4-Fluorine’s electron-withdrawing nature alters indole’s π-electron density, affecting receptor interactions. Use DFT calculations to map electrostatic potentials .
Q. What role does this compound play in drug discovery pipelines?
Methodological Answer:
Q. How is metabolic stability assessed using in vitro models?
Methodological Answer:
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Q. What computational methods predict substituent effects on reactivity?
Methodological Answer:
Q. How to design a robust biological assay for this compound?
Methodological Answer:
- Dose-Response Curves : Test 0.1–100 µM in triplicate. Use positive controls (e.g., staurosporine for kinase inhibition) .
- Counter-Screens : Rule out off-target effects via panels (e.g., Eurofins KinaseProfiler™) .
- Data Normalization : Express activity as % inhibition relative to controls (mean ± SEM; n ≥ 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
